molecular formula C31H30P2 B13773314 [(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane

[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane

Cat. No.: B13773314
M. Wt: 464.5 g/mol
InChI Key: LBNIIIAVAIZHKJ-BUXYKGQHSA-N
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Description

[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane is a complex organophosphorus compound known for its unique structural properties. This compound features a bicyclo[2.2.1]heptane framework with diphenylphosphanyl groups attached, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with diphenylphosphane under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form different phosphine derivatives.

    Substitution: The diphenylphosphanyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals, and the pathways involved often relate to the activation and transformation of small molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.

    Dicyclohexylphosphine: Another phosphine ligand with cyclohexyl groups.

    Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups.

Uniqueness

[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane is unique due to its bicyclo[2.2.1]heptane framework, which imparts rigidity and specific stereochemical properties that are not present in simpler phosphine ligands. This uniqueness makes it valuable in applications requiring precise control over molecular geometry and reactivity.

Properties

Molecular Formula

C31H30P2

Molecular Weight

464.5 g/mol

IUPAC Name

[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane

InChI

InChI=1S/C31H30P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,24-25,30-31H,21-23H2/t24-,25-,30+,31+/m1/s1

InChI Key

LBNIIIAVAIZHKJ-BUXYKGQHSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H]1[C@@H]([C@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CC2CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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